molecular formula C11H12ClNO B13926699 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 133998-89-7

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B13926699
CAS No.: 133998-89-7
M. Wt: 209.67 g/mol
InChI Key: KKNZNYQQZOBEKI-UHFFFAOYSA-N
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Description

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound with a unique structure that includes a quinoline ring system substituted with a 2-chloroethyl group

Preparation Methods

The synthesis of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the reaction of 2-chloroethylamine with a quinoline derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to promote the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

6-(2-Chloroethyl)-3,4-dihydroquinolin-2(1H)-one can be compared with other similar compounds, such as:

    Chloroethyl chloroformate: Used as a reagent in organic synthesis.

    Carmustine: A nitrogen mustard compound used in chemotherapy.

    Chlormethine: Another nitrogen mustard compound with anticancer properties. The uniqueness of this compound lies in its specific structure, which combines a quinoline ring with a 2-chloroethyl group, providing distinct chemical and biological properties.

Properties

CAS No.

133998-89-7

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

6-(2-chloroethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C11H12ClNO/c12-6-5-8-1-3-10-9(7-8)2-4-11(14)13-10/h1,3,7H,2,4-6H2,(H,13,14)

InChI Key

KKNZNYQQZOBEKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CCCl

Origin of Product

United States

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